molecular formula C16H17Br2N3 B14647515 4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline CAS No. 51440-67-6

4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline

Cat. No.: B14647515
CAS No.: 51440-67-6
M. Wt: 411.13 g/mol
InChI Key: QYDXYCHHBVGXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking a 2,4-dibromophenyl group to an N,N-diethylaniline moiety. Azo compounds are known for their vivid colors and are widely used in dyeing and printing textiles, as well as in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dibromoaniline using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-diethylaniline in an alkaline medium to yield the desired azo compound .

Industrial Production Methods

Industrial production of azo compounds like this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular pathways involved include enzyme inhibition, DNA intercalation, and disruption of cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline is unique due to the presence of two bromine atoms on the phenyl ring, which enhances its reactivity and allows for further functionalization.

Properties

CAS No.

51440-67-6

Molecular Formula

C16H17Br2N3

Molecular Weight

411.13 g/mol

IUPAC Name

4-[(2,4-dibromophenyl)diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C16H17Br2N3/c1-3-21(4-2)14-8-6-13(7-9-14)19-20-16-10-5-12(17)11-15(16)18/h5-11H,3-4H2,1-2H3

InChI Key

QYDXYCHHBVGXIX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.